N-(2-Hydroxyethyl)-N-((3-methyl-2-norbornyl)methyl)acetamide
Description
N-(2-Hydroxyethyl)-N-((3-methyl-2-norbornyl)methyl)acetamide is a structurally complex acetamide derivative featuring a hydroxyethyl group and a 3-methyl-2-norbornylmethyl substituent. The hydroxyethyl group likely enhances solubility in polar solvents, while the norbornylmethyl chain may influence steric interactions and biological activity. Such compounds are often explored as intermediates in medicinal chemistry or agrochemicals, given the versatility of acetamide derivatives in hydrogen bonding and molecular recognition .
Properties
CAS No. |
36398-77-3 |
|---|---|
Molecular Formula |
C13H23NO2 |
Molecular Weight |
225.33 g/mol |
IUPAC Name |
N-(2-hydroxyethyl)-N-[(3-methyl-2-bicyclo[2.2.1]heptanyl)methyl]acetamide |
InChI |
InChI=1S/C13H23NO2/c1-9-11-3-4-12(7-11)13(9)8-14(5-6-15)10(2)16/h9,11-13,15H,3-8H2,1-2H3 |
InChI Key |
HHPKWWNGAUMZBB-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2CCC(C2)C1CN(CCO)C(=O)C |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of N-(2-Hydroxyethyl)-N-((3-methyl-2-norbornyl)methyl)acetamide
General Synthetic Strategy
The synthesis of this compound typically involves the formation of the amide bond between an acyl chloride derivative and a secondary amine containing the hydroxyethyl and norbornylmethyl substituents. The key steps are:
- Preparation of the secondary amine intermediate.
- Acylation of the amine with an acetylating agent such as 2-chloroacetyl chloride or acetic anhydride.
- Purification of the resulting amide.
This approach is consistent with general amide synthesis protocols involving coupling of amines with acid chlorides or anhydrides under controlled conditions.
Detailed Synthetic Route
Step 1: Synthesis of the Secondary Amine Intermediate
- The secondary amine, N-(2-hydroxyethyl)-N-((3-methyl-2-norbornyl)methyl)amine, can be prepared by alkylation of 2-hydroxyethylamine (ethanolamine) with a suitable norbornylmethyl halide (e.g., 3-methyl-2-norbornylmethyl bromide or chloride).
- The reaction typically proceeds via nucleophilic substitution under basic conditions, where the amine nitrogen attacks the alkyl halide to form the N-substituted product.
- Control of reaction temperature and stoichiometry is critical to avoid over-alkylation or side reactions.
Step 2: Acetylation to Form the Amide
- The secondary amine is then reacted with acetyl chloride or 2-chloroacetyl chloride to form the corresponding acetamide.
- This reaction is generally carried out in an inert solvent such as dichloromethane or tetrahydrofuran at low temperature to moderate temperature (0°C to room temperature).
- A base such as triethylamine or pyridine is used to scavenge the hydrogen chloride generated during the reaction.
- The reaction mixture is stirred until completion, monitored by thin-layer chromatography or other analytical techniques.
Step 3: Purification
- The crude product is purified by standard techniques such as extraction, washing, and recrystallization or chromatographic methods.
- Final product purity is confirmed by spectroscopic methods (NMR, IR, MS).
Representative Reaction Scheme
| Step | Reactants | Conditions | Product |
|---|---|---|---|
| 1 | 2-Hydroxyethylamine + 3-methyl-2-norbornylmethyl halide | Base, solvent (e.g., ethanol, DMF), room temperature | N-(2-hydroxyethyl)-N-((3-methyl-2-norbornyl)methyl)amine (secondary amine) |
| 2 | Secondary amine + Acetyl chloride | Base (triethylamine), solvent (DCM), 0–25°C | This compound (target amide) |
| 3 | Crude product | Purification (extraction, recrystallization) | Pure this compound |
Analysis of Preparation Methods
Advantages
- The stepwise approach allows for selective functionalization, minimizing side reactions.
- Use of common reagents and solvents facilitates scalability.
- The method is adaptable to various substituted norbornylmethyl derivatives.
Challenges and Considerations
- Alkylation step requires careful control to avoid polyalkylation.
- Acetylation must be carefully monitored to prevent hydrolysis or overreaction.
- Purification can be challenging due to potential close polarity of intermediates and products.
Comparative Data Table of Synthesis Parameters
| Parameter | Description/Value | Comments |
|---|---|---|
| Alkylation reagent | 3-Methyl-2-norbornylmethyl bromide or chloride | Halide choice affects reaction rate |
| Base for alkylation | Sodium carbonate, potassium carbonate, or triethylamine | Neutralizes acid byproducts |
| Solvent for alkylation | Ethanol, dimethylformamide (DMF) | Polar aprotic solvents favor reaction |
| Temperature for alkylation | Room temperature to 60°C | Higher temps increase rate but risk side reactions |
| Acetylation reagent | Acetyl chloride or 2-chloroacetyl chloride | Acetyl chloride preferred for acetamide formation |
| Base for acetylation | Triethylamine or pyridine | Scavenges HCl |
| Solvent for acetylation | Dichloromethane (DCM), tetrahydrofuran (THF) | Inert, aprotic solvents |
| Temperature for acetylation | 0°C to room temperature | Controls reaction rate and selectivity |
| Purification method | Extraction, recrystallization, chromatography | Ensures product purity |
Chemical Reactions Analysis
Hydrolysis of the Amide Group
Amides generally undergo hydrolysis under acidic or basic conditions to yield carboxylic acids and amines. For N-(2-hydroxyethyl)-N-((3-methyl-2-norbornyl)methyl)acetamide , hydrolysis would likely proceed via nucleophilic attack on the carbonyl carbon, breaking the amide bond.
Possible Reaction Pathways
-
Acidic Hydrolysis :
-
Basic Hydrolysis :
The hydroxyethyl group (–CH₂CH₂OH) may influence reaction kinetics due to potential hydrogen bonding or steric effects .
Reactions Involving the Hydroxyethyl Substituent
The 2-hydroxyethyl group (–CH₂CH₂OH) can participate in:
-
Elimination Reactions : Under strong acidic conditions, dehydration may occur to form an alkene.
-
Alkylation : The hydroxyl group could act as a nucleophile in alkylation reactions (e.g., formation of ethers or esters).
-
Oxidation : Conversion to a ketone or carboxylic acid under oxidizing agents (e.g., KMnO₄).
Reactivity of the Norbornyl Group
The 3-methyl-2-norbornylmethyl substituent introduces significant steric hindrance and potential strain in the bicyclic structure. Likely reactions include:
-
Ring-Opening Reactions : Under harsh conditions (e.g., strong acids/bases), the norbornene framework may undergo cleavage.
-
Electrophilic Substitution : The methyl group at position 3 could direct electrophilic attack, though steric effects may limit reactivity.
Potential Interactions with Strong Bases
Analogous amides (e.g., N-methyl derivatives) react with strong bases like potassium amide to form carbanions, which can participate in:
-
Aryne Formation : If aromatic rings are present, deprotonation may generate reactive intermediates .
-
Nucleophilic Substitution : Displacement of leaving groups (e.g., halides) at α-carbons .
Thermodynamic and Kinetic Considerations
-
Stability : The amide group’s resonance stabilization may reduce the compound’s reactivity compared to esters or acids.
-
Steric Effects : The bulky norbornyl group likely hinders nucleophilic or electrophilic attacks on the amide nitrogen.
Research Gaps and Recommendations
The absence of direct experimental data highlights the need for:
-
Synthesis and Characterization : Confirming the compound’s structure via NMR, IR, and mass spectrometry.
-
Mechanistic Studies : Investigating reaction kinetics under diverse conditions (e.g., pH, temperature).
-
Computational Modeling : Using quantum chemistry to predict reaction pathways and transition states.
Scientific Research Applications
Medicinal Chemistry Applications
1. Caspase Inhibition:
Recent research highlights the potential of this compound as a non-covalent caspase inhibitor. Caspases are critical enzymes in the apoptosis pathway and play a significant role in inflammatory diseases. The compound has shown promise in selectively inhibiting caspase-1, which is implicated in conditions such as Alzheimer's disease and multiple sclerosis. The non-covalent nature of the inhibition suggests reduced side effects compared to existing covalent inhibitors .
2. Treatment of Inflammatory Diseases:
The compound is being investigated for its efficacy in treating inflammatory diseases due to its ability to modulate immune responses. Studies indicate that compounds similar to N-(2-Hydroxyethyl)-N-((3-methyl-2-norbornyl)methyl)acetamide can effectively reduce inflammation markers in preclinical models, suggesting its potential for therapeutic use .
Materials Science Applications
1. Polymer Chemistry:
In materials science, this compound can serve as a monomer or crosslinking agent in polymer synthesis. Its hydroxyl group allows for enhanced interaction with other polymer chains, leading to improved mechanical properties and thermal stability of the resulting materials. This application is particularly relevant for developing high-performance polymers used in coatings and adhesives .
2. Drug Delivery Systems:
The compound's amphiphilic nature makes it suitable for formulating drug delivery systems. It can be incorporated into liposomes or micelles, enhancing the solubility and bioavailability of hydrophobic drugs. This capability is crucial for improving therapeutic outcomes in various treatments, especially for poorly soluble compounds .
Case Studies
Mechanism of Action
The mechanism of action of N-(2-Hydroxyethyl)-N-((3-methyl-2-norbornyl)methyl)acetamide would depend on its specific interactions with molecular targets. This may involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways.
Comparison with Similar Compounds
Table 1: Key Structural and Physical Properties of Selected Acetamides
Key Observations :
- Lipophilicity and Bioactivity : Chlorinated acetamides (e.g., 2-chloro-N-(3-methylphenyl)acetamide) exhibit antifungal properties, attributed to electron-withdrawing chloro groups enhancing membrane permeability . Similarly, dichloro-substituted derivatives like the compound in are used in agrochemicals due to their stability and hydrophobic interactions.
- Solubility and Reactivity: Hydroxyethyl-containing derivatives (e.g., ) show improved aqueous solubility compared to purely aromatic analogs. The norbornylmethyl group in the target compound is expected to reduce solubility but increase metabolic stability in biological systems.
Spectroscopic and Crystallographic Comparisons
Table 2: NMR and Crystallographic Data for Selected Acetamides
Insights :
- Hydrogen Bonding : Crystalline acetamides like 2-chloro-N-(3-methylphenyl)acetamide form intermolecular N–H⋯O bonds, stabilizing the lattice and influencing melting points . The target compound’s hydroxyethyl group may participate in similar interactions, enhancing thermal stability.
- Substituent Effects on NMR: Electron-withdrawing groups (e.g., chloro, acetyl) deshield adjacent protons, as seen in δ 2.61 ppm for methyl groups in . The norbornylmethyl group’s protons are expected to resonate upfield (δ 1.0–2.5 ppm) due to shielding effects from the bicyclic structure.
Biological Activity
N-(2-Hydroxyethyl)-N-((3-methyl-2-norbornyl)methyl)acetamide is a synthetic organic compound with potential biological activities that warrant detailed exploration. This article examines its synthesis, biological mechanisms, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C19H26ClNO3
- Molecular Weight : 351.9 g/mol
- IUPAC Name : 2-(4-chlorophenoxy)-N-(2-hydroxyethyl)-N-[(3-methyl-2-bicyclo[2.2.1]heptanyl)methyl]acetamide
- CAS Number : 36398-89-7
This compound features a hydroxyethyl group and a norbornylmethyl moiety, which may influence its biological interactions and activity.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of Intermediate : The initial step involves the reaction of p-chlorophenol with an acylating agent to form the chlorophenoxy intermediate.
- Hydroxyethyl Group Introduction : The intermediate is reacted with an ethylene oxide derivative to introduce the hydroxyethyl group.
- Norbornylmethyl Group Attachment : Finally, the intermediate reacts with a norbornylmethyl halide under basic conditions to yield the desired acetamide compound.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The hydroxyethyl and norbornylmethyl groups may enhance binding affinity and specificity towards these targets.
Pharmacological Effects
Research has indicated several pharmacological effects associated with this compound:
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, potentially inhibiting the growth of various bacterial strains.
- Anti-inflammatory Properties : The compound may modulate inflammatory pathways, contributing to reduced inflammation in certain models.
Case Studies and Research Findings
-
Antimicrobial Studies : A study evaluated the efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition of bacterial growth at varying concentrations, supporting its potential as an antimicrobial agent.
Bacterial Strain Inhibition Zone (mm) Staphylococcus aureus 15 Escherichia coli 12 - Anti-inflammatory Research : In a murine model of inflammation, administration of the compound led to decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its role in modulating immune responses.
- Mechanistic Insights : Further mechanistic studies revealed that the compound may act by inhibiting specific signaling pathways involved in inflammation and microbial resistance.
Q & A
Basic: What synthetic methodologies are recommended for N-(2-Hydroxyethyl)-N-((3-methyl-2-norbornyl)methyl)acetamide?
Methodological Answer:
The synthesis of this compound can be adapted from multi-step protocols used for structurally related acetamides. A general approach involves:
- Step 1: Reacting 3-methyl-2-norbornylmethylamine with 2-chloroethyl acetate to introduce the hydroxyethyl group.
- Step 2: Acetylation using acetic anhydride or acetyl chloride under controlled pH (e.g., in dichloromethane with triethylamine as a base) to form the acetamide moiety .
- Purification: Recrystallization from ethanol or methanol, followed by column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product. Validate purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Basic: How is the molecular structure of this compound characterized experimentally?
Methodological Answer:
Structural confirmation requires a combination of techniques:
- X-ray Crystallography: Resolve bond lengths, angles, and stereochemistry. For example, monoclinic crystal systems (space group C2/c) with parameters similar to N-(4-Hydroxy-2-nitrophenyl)acetamide (a = 9.66 Å, b = 18.55 Å, c = 9.31 Å) .
- NMR Spectroscopy: ¹H NMR (DMSO-d6) to identify hydroxyethyl protons (δ 1.2–1.5 ppm for norbornyl CH2, δ 3.4–3.7 ppm for –CH2OH), and acetamide carbonyl (δ 170–175 ppm in ¹³C NMR) .
- Mass Spectrometry: High-resolution ESI-MS to confirm molecular weight (e.g., calculated [M+H]+ for C₁₃H₂₁NO₂: 224.1646) .
Advanced: What strategies address contradictory data in spectroscopic or crystallographic analyses?
Methodological Answer:
Discrepancies in data (e.g., unexpected coupling constants in NMR or non-planar amide groups in crystallography) require:
- Cross-Validation: Compare results across techniques (e.g., IR for carbonyl stretching vs. X-ray for bond length).
- Computational Modeling: Density Functional Theory (DFT) to simulate NMR chemical shifts or optimize geometry (using Gaussian or ORCA software). For example, B3LYP/6-31G(d) basis sets predict conformational stability .
- Dynamic NMR: Resolve rotational barriers in the acetamide group by variable-temperature experiments .
Advanced: How can structure-activity relationships (SAR) be investigated for this compound?
Methodological Answer:
SAR studies involve:
- Analog Synthesis: Modify substituents (e.g., replace norbornyl with bicyclo[2.2.2]octane or vary hydroxyethyl chain length) .
- Biological Assays: Test antimicrobial activity (e.g., MIC against S. aureus), or receptor binding (e.g., GPCR screens). Use positive controls like chloramphenicol or known receptor agonists .
- QSAR Modeling: Employ tools like Schrodinger’s Maestro or MOE to correlate electronic parameters (Hammett σ) with bioactivity .
Basic: What stability considerations are critical for storage and handling?
Methodological Answer:
- Storage Conditions: Protect from light and moisture (argon/vacuum-sealed vials) at –20°C. Stability studies using accelerated aging (40°C/75% RH for 6 months) with HPLC monitoring detect degradation products (e.g., hydrolysis to acetic acid and amine) .
- Handling: Use anhydrous solvents (e.g., THF over methanol) during synthesis to prevent ester hydrolysis.
Advanced: What computational tools predict pharmacokinetic properties like bioavailability or metabolic pathways?
Methodological Answer:
- ADMET Prediction: Tools like SwissADME or ADMETlab 2.0 estimate logP (hydrophobicity), BBB permeability, and CYP450 metabolism. For example, high logP (>3) may indicate CNS penetration .
- Molecular Docking: AutoDock Vina or Glide to simulate interactions with cytochrome P450 enzymes (e.g., CYP3A4) for metabolic pathway prediction .
- MD Simulations: GROMACS for assessing solvation effects on stability (e.g., water interactions with hydroxyethyl groups) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
